molecular formula C18H28N2O2 B586040 Bupivacaine-d9 N-Oxide CAS No. 1346598-03-5

Bupivacaine-d9 N-Oxide

Cat. No.: B586040
CAS No.: 1346598-03-5
M. Wt: 313.489
InChI Key: XZMRWWGDLLHXQD-JOJYFGIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bupivacaine-d9 N-Oxide is a stable isotope-labeled derivative of Bupivacaine, a widely used local anesthetic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This modification is particularly useful in pharmacokinetic studies and analytical research, as it allows for precise tracking and quantification of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine-d9 N-Oxide typically involves the oxidation of Bupivacaine-d9. The process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is generally performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced analytical techniques is crucial in the industrial setting to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Bupivacaine-d9 N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the N-oxide functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include reduced forms of Bupivacaine-d9 and various substituted derivatives, depending on the reagents used .

Scientific Research Applications

Bupivacaine-d9 N-Oxide has several applications in scientific research:

Mechanism of Action

Bupivacaine-d9 N-Oxide exerts its effects by blocking sodium channels in neuronal membranes, similar to Bupivacaine. This action inhibits the initiation and propagation of nerve impulses, leading to local anesthesia. The presence of the N-oxide group may influence the compound’s pharmacokinetics and interaction with molecular targets, although detailed studies are required to fully understand these effects .

Comparison with Similar Compounds

Uniqueness: Bupivacaine-d9 N-Oxide is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This modification allows for precise tracking and quantification, providing insights that are not possible with the non-labeled compound .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1-oxidopiperidin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMRWWGDLLHXQD-JOJYFGIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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